氟草酸甲酯

描述

Fluazifop-methyl is a member of the aryloxyphenoxyacid class of herbicides . It is used as an analytical reference standard for the determination of the analyte in soybeans, soil, and potatoes using capillary gas-liquid chromatography with a nitrogen-specific detector . The active ingredient is the 2R enantiomer at its chiral center and this material is known as fluazifop-P when used in that form .

Molecular Structure Analysis

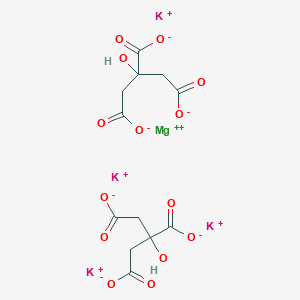

Fluazifop-methyl has a molecular formula of C16H14F3NO4 and a molecular weight of 341.28 g/mol . It is part of the aryloxyphenoxyacid class of herbicides . The InChIKey for Fluazifop-methyl is IAUMNRCGDHLAMJ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Fluazifop-methyl has a molecular weight of 341.28 g/mol . It is part of the aryloxyphenoxyacid class of herbicides . The InChIKey for Fluazifop-methyl is IAUMNRCGDHLAMJ-UHFFFAOYSA-N .

科学研究应用

除草剂抗性和应用

除草剂抗性的演变:研究表明,像氟啶草酯甲这样的除草剂的降低使用率可能会加速某些物种(如刚毛旋覆草)的除草剂抗性的演变。该研究发现,在暴露于较低剂量的二氯草酯后,刚毛旋覆草的选定系列对氟啶草酯甲和其他除草剂的耐受性显著增加,表明抗性的快速演变 (Neve & Powles, 2005)。

桉树栽培中的除草:另一项研究评估了氟啶草酯甲在控制类似巨穗稗和巴西尾稗这样的杂草在桉树栽培中的有效性。研究发现,氟啶草酯甲对乌格兰迪斯桉树具有选择性,并提供有效的除草效果,尽管其效果因施用时期和杂草物种而异 (Bacha et al., 2017)。

环境影响

环境命运和渗漏:一项关于氟啶草酯甲环境命运的综合研究强调了其在农业土壤中的渗漏和降解。研究发现,在壤土中氟啶草酯甲的生物降解导致产生相当持久的降解产物,并在降水期间可能渗漏到排水和地下水中 (Badawi et al., 2015)。

对土壤细菌群落的影响:研究了氟啶草酯甲对土壤细菌群落的影响,揭示了这些群落丰富度和结构的显著变化。研究表明,该除草剂可能存在生态风险,影响土壤中的关键酶活性并改变微生物多样性 (Darine et al., 2015)。

生理和生化效应

对植物生理的影响:对氟啶草酯甲对豆科植物(普通豆)等植物的生理影响的研究表明,它可能引起氧化应激,导致生物量减少、叶绿素含量减少、碳水化合物水平降低,丙二醛水平增加以及抗氧化酶活性增加 (Odjegba & Adebisi, 2022)。

对植物生长和发育的影响:一项评估氟啶草酯甲对英国本土野花物种的毒性的研究发现,它可能导致幼苗出苗暂时减少,并增加某些物种的毒性。然而,这些影响通常是暂时的,大多发生在高施用率下 (Blake et al., 2012)。

农业应用

- 作为甘蔗成熟剂的使用:氟啶草酯甲已被用作甘蔗栽培中的成熟剂。研究探讨了其在增加蔗糖积累和限制甘蔗开花方面的有效性,这对于盈利性糖生产至关重要 (Meschede et al., 2009); (Dalley & Richard, 2010)。

合成和代谢

合成氟草酸甲酯:对氟草酸甲酯的合成研究突出了其生产中的方法和产量。一项研究详细描述了反应过程,并通过各种分析方法确认了氟草酸甲酯的结构 (Zhou Zhi-lian, 2009); (Yang Lu, 2009)。

抗性植物中的代谢:研究了氟草酸甲酯在抗性植物(如狗牙草(Eleusine indica))中的代谢,揭示了抗性和易感生物型之间代谢物强度的差异。这项研究为抗性植物中氟草酸甲酯的代谢途径提供了见解 (Wang et al., 2017)。

作用机制

Target of Action

Fluazifop-methyl primarily targets plant acetyl-CoA carboxylase (ACCase) . ACCase is an enzyme that plays a crucial role in lipid biosynthesis and the formation of fatty acids in plants .

Mode of Action

Fluazifop-methyl acts by inhibiting ACCase . This inhibition disrupts lipid biosynthesis, thereby preventing the plant from producing necessary fatty acids . The selectivity of Fluazifop-methyl for grasses arises because it targets the plastid isoform of ACCase, which is present only in these species .

Biochemical Pathways

The primary biochemical pathway affected by Fluazifop-methyl is the lipid biosynthesis pathway due to the inhibition of ACCase . This disruption leads to a deficiency in the production of essential fatty acids, affecting the normal growth and development of the plant .

Pharmacokinetics

It’s known that fluazifop-methyl is selectively systemic and is absorbed by leaves .

Result of Action

The inhibition of ACCase by Fluazifop-methyl leads to a disruption in the normal growth and development of the plant. This results in the death of the plant, making Fluazifop-methyl an effective herbicide .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Fluazifop-methyl. For instance, it has been noted that Fluazifop-methyl has high leachability and is very mobile in the environment . This means that environmental conditions like rainfall and soil type can affect its distribution and effectiveness .

安全和危害

Fluazifop-methyl should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

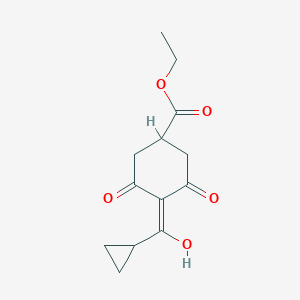

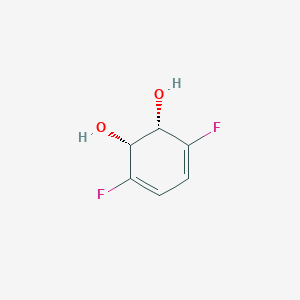

methyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO4/c1-10(15(21)22-2)23-12-4-6-13(7-5-12)24-14-8-3-11(9-20-14)16(17,18)19/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUMNRCGDHLAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989039 | |

| Record name | Methyl 2-{4-(5-(trifluoromethyl)-2-pyridyloxy)phenoxy}propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluazifop-methyl | |

CAS RN |

69335-90-6 | |

| Record name | Fluazifop-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069335906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-{4-(5-(trifluoromethyl)-2-pyridyloxy)phenoxy}propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUAZIFOP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64TO500769 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)